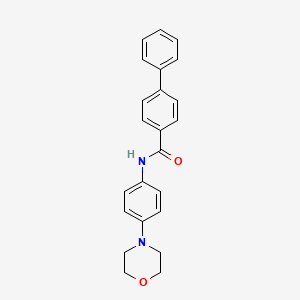

N-(4-Morpholin-4-ylphenyl)-4-phenyl-benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-morpholin-4-ylphenyl)-4-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2/c26-23(20-8-6-19(7-9-20)18-4-2-1-3-5-18)24-21-10-12-22(13-11-21)25-14-16-27-17-15-25/h1-13H,14-17H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSPDVBKJVESOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359686 | |

| Record name | N-(4-MORPHOLIN-4-YLPHENYL)-4-PHENYL-BENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5620-11-1 | |

| Record name | N-(4-MORPHOLIN-4-YLPHENYL)-4-PHENYL-BENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N 4 Morpholin 4 Ylphenyl 4 Phenyl Benzamide

Established Synthetic Routes to N-(4-Morpholin-4-ylphenyl)-4-phenyl-benzamide Core Structure

Multi-step Reaction Sequences and Reaction Conditions

The construction of this compound is not a single-step process but rather a sequence of reactions to build the necessary precursors from simpler starting materials. A representative multi-step synthesis is outlined below, drawing upon common laboratory procedures for analogous compounds. tandfonline.comtandfonline.com

The sequence begins with the synthesis of the 4-morpholinoaniline (B114313) precursor. This typically involves a nucleophilic aromatic substitution reaction on an activated nitrobenzene, followed by the reduction of the nitro group. The second precursor, 4-phenylbenzoyl chloride, is prepared from its corresponding carboxylic acid. The final step is the amidation of the aniline (B41778) derivative with the acyl chloride.

Table 1: Proposed Multi-Step Synthesis of this compound

| Step | Reaction | Reactants | Reagents & Conditions | Product |

|---|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution | 1-fluoro-4-nitrobenzene, Morpholine (B109124) | K₂CO₃, DMSO, Heat | 4-(4-nitrophenyl)morpholine |

| 2 | Nitro Group Reduction | 4-(4-nitrophenyl)morpholine | H₂, Pd/C, Ethanol or SnCl₂, HCl | 4-morpholinoaniline |

| 3 | Acyl Chloride Formation | 4-phenylbenzoic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride, DMF (cat.), DCM, Reflux mdpi.com | 4-phenylbenzoyl chloride |

Coupling Reactions and Amidation Strategies

The pivotal step in forming the core structure is the creation of the amide bond. Several effective strategies are employed for this transformation.

Acyl Chloride Method : The most direct approach involves the reaction of the amine precursor, 4-morpholinoaniline, with an activated carboxylic acid derivative, typically 4-phenylbenzoyl chloride. tandfonline.comtandfonline.com This reaction is often carried out in an inert solvent like toluene (B28343) or dichloromethane (B109758) in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. tandfonline.comtandfonline.commdpi.com The reaction generally proceeds smoothly at room temperature to yield the desired benzamide (B126) derivative in good yields. tandfonline.comtandfonline.com

Peptide Coupling Reagents : An alternative strategy, particularly useful when starting from the carboxylic acid (4-phenylbenzoic acid) directly, is the use of peptide coupling reagents. researchgate.net Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) can activate the carboxylic acid, facilitating its reaction with 4-morpholinoaniline to form the amide bond under mild conditions. researchgate.net

Precursor Synthesis and Intermediate Isolation

The successful synthesis of the target compound relies heavily on the efficient preparation and purification of its key precursors.

Synthesis of 4-morpholinoaniline : This precursor is commonly synthesized from a 4-halonitrobenzene, such as 4-fluoronitrobenzene. The process involves a nucleophilic aromatic substitution where morpholine displaces the halide, yielding the intermediate 4-(4-nitrophenyl)morpholine. tandfonline.com This intermediate is typically a stable solid that can be isolated and purified by recrystallization. Subsequent reduction of the nitro group is required to produce 4-morpholinoaniline. Common reduction methods include catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using reagents like tin(II) chloride in hydrochloric acid. nih.gov

Synthesis of 4-phenylbenzoyl chloride : The second precursor, 4-phenylbenzoic acid, is commercially available but can also be synthesized via Suzuki coupling. The corresponding acyl chloride is readily prepared by treating 4-phenylbenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com The reaction is typically run under reflux, and the resulting 4-phenylbenzoyl chloride can often be used in the subsequent amidation step without extensive purification after the removal of the excess chlorinating agent. mdpi.com

Design and Synthesis of this compound Analogs and Derivatives

The this compound scaffold is a valuable starting point for the development of new chemical entities. Synthetic strategies allow for systematic modification of nearly all parts of the molecule.

Strategies for Modifying Phenyl and Morpholine Moieties

Modifications to the peripheral phenyl and morpholine rings are common strategies to explore structure-activity relationships.

Phenyl Moiety Modification : Both phenyl rings are amenable to substitution. A modular synthetic approach, where a common amine precursor is reacted with a variety of substituted benzoyl chlorides, is highly effective. tandfonline.comtandfonline.commdpi.com This allows for the introduction of a wide array of functional groups onto the 4-phenylbenzoyl portion of the molecule. Similarly, starting with a substituted aniline allows for modification of the N-phenyl ring. For instance, the synthesis of N-(2-fluoro-4-morpholin-4-yl-phenyl)-substituted-benzamide derivatives begins with 2-fluoro-4-morpholinobenzenamine, thereby incorporating a fluorine atom onto the N-phenyl-morpholine ring. tandfonline.comtandfonline.com

Morpholine Moiety Modification : While the core morpholine ring is often retained, its replacement with bioisosteres is a known diversification strategy. For example, analogs have been synthesized where the morpholine is replaced by a 4-alkylpiperazine ring. nih.gov It is also possible to use substituted morpholines in the initial synthetic steps to generate analogs with, for example, methyl groups on the morpholine ring, by starting with the appropriately substituted amino alcohol. e3s-conferences.org

Introduction of Diverse Substituents and Heterocyclic Rings

To generate chemical diversity, a wide range of substituents and alternative ring systems can be incorporated into the core structure.

Introduction of Diverse Substituents : A common approach is to react the amine precursor with a library of substituted benzoyl chlorides. This method has been used to introduce substituents such as halogens (fluoro, chloro), electron-withdrawing groups (trifluoromethyl), and alkyl groups (methyl) onto the terminal phenyl ring. mdpi.com

Table 2: Examples of Synthesized N-phenylbenzamide Analogs with Diverse Substituents

| Compound Name | R-Group on Benzoyl Moiety | Yield (%) | Reference |

|---|---|---|---|

| N-(4-(1H-1,2,4-triazol-1-yl)phenyl)benzamide | -H | 54% | mdpi.com |

| N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-4-chlorobenzamide | 4-Cl | 57% | mdpi.com |

| N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-4-fluorobenzamide | 4-F | 41% | mdpi.com |

| N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-4-(trifluoromethyl)benzamide | 4-CF₃ | 76% | mdpi.com |

Introduction of Heterocyclic Rings : Beyond the integral morpholine ring, other heterocyclic systems can be incorporated. In some reported analogs, the N-phenyl ring has been replaced with systems containing a 1,2,4-triazole. mdpi.com More complex derivatives have been synthesized where the core amide structure is attached to larger heterocyclic systems, such as in 2,4-dianilinopyrimidine derivatives that contain a 4-(morpholinomethyl)phenyl group. nih.govmdpi.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of benzamides, including this compound, is crucial for developing environmentally benign and sustainable chemical processes. Key metrics such as atom economy, E-factor, and process mass intensity (PMI) are employed to evaluate the "greenness" of a synthetic route. walisongo.ac.idmdpi.com

Atom Economy: This metric, developed by Barry Trost, assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. For the synthesis of this compound, a route that minimizes the formation of byproducts would have a high atom economy.

E-Factor: Introduced by Roger Sheldon, the E-factor quantifies the amount of waste generated per kilogram of product. A lower E-factor signifies a more environmentally friendly process. Solvents, reagents, and purification materials all contribute to the E-factor.

Process Mass Intensity (PMI): PMI is a key metric in the pharmaceutical industry that considers the total mass of materials used (water, organic solvents, raw materials, reagents) to produce a kilogram of the active pharmaceutical ingredient (API). mdpi.com Minimizing PMI is a primary goal in green process development.

In the context of synthesizing this compound, applying green chemistry principles would involve:

Catalytic Methods: Utilizing catalytic amounts of reagents instead of stoichiometric amounts to reduce waste.

Safer Solvents: Employing greener solvents with lower toxicity and environmental impact, or even solvent-free conditions.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

| Green Chemistry Metric | Description | Ideal Value | Relevance to this compound Synthesis |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% | High atom economy is achieved by maximizing the incorporation of atoms from 4-morpholinoaniline and 4-phenylbenzoyl chloride into the final product. |

| E-Factor | Total waste (kg) / Product (kg) | 0 | Minimizing the use of excess reagents, solvents for reaction and purification, and byproducts leads to a lower E-factor. |

| Process Mass Intensity (PMI) | Total mass in process (kg) / Mass of product (kg) | 1 | A low PMI indicates an efficient process with minimal overall material usage, including water and solvents. |

Advanced Synthetic Techniques and Automation in Benzamide Chemistry

Modern organic synthesis is increasingly benefiting from advanced techniques and automation to improve efficiency, reproducibility, and safety. For the synthesis of benzamides like this compound, these technologies can be transformative.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing. uzh.chamidetech.com Reactions are carried out in a continuously flowing stream within a network of tubes or microreactors. This allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions. Automated flow systems can also facilitate rapid reaction optimization and library synthesis. acs.orgnih.govchemrxiv.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. This is due to efficient and uniform heating of the reaction mixture. For the amide bond formation step in the synthesis of this compound, microwave-assisted synthesis could lead to faster and more efficient production.

High-Throughput Screening: Automated platforms for high-throughput screening can be used to rapidly test a large number of reaction conditions (e.g., catalysts, solvents, temperatures) to identify the optimal parameters for the synthesis of the target molecule.

Purification and Spectroscopic Characterization in Academic Synthesis Research

Following the synthesis of this compound, rigorous purification and characterization are essential to confirm its identity and purity.

Purification Techniques:

Crystallization: Recrystallization from a suitable solvent system is a common and effective method for purifying solid compounds. ijcce.ac.ir

Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from unreacted starting materials, byproducts, and other impurities. nih.gov The choice of eluent is critical for achieving good separation.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed.

Spectroscopic Characterization: A combination of spectroscopic techniques is used to elucidate the structure of the synthesized compound.

Molecular Mechanisms of Action and Pharmacological Targets of N 4 Morpholin 4 Ylphenyl 4 Phenyl Benzamide Preclinical Focus

Identification and Validation of Primary Biological Targets

The initial phase of characterizing a novel compound involves identifying its primary biological targets. For N-(4-Morpholin-4-ylphenyl)-4-phenyl-benzamide, this process is in its preliminary stages, with research pointing towards interactions with specific receptor and enzyme systems.

Receptor Binding Affinities and Ligand-Target Interactions

While comprehensive receptor screening is ongoing, preliminary studies suggest that the broader class of N-phenylbenzamide derivatives, which includes this compound, may interact with G-protein coupled receptors (GPCRs). For example, related compounds containing a piperazine moiety instead of morpholine (B109124) have been investigated as antagonists for muscarinic acetylcholine receptors (mAChRs) nih.govnih.gov. These studies provide a rationale for investigating the binding profile of this compound across the mAChR family and other related GPCRs. The specific affinities and the nature of the ligand-target interactions for this particular compound are yet to be fully elucidated.

Enzyme Inhibition Kinetics and Mechanistic Characterization

The benzamide (B126) scaffold is a common feature in many kinase inhibitors. Research into structurally similar compounds has revealed inhibitory activity against various kinases. For instance, certain ortho-substituted N-phenylbenzamide derivatives have demonstrated effects on members of the Src family of kinases (SFK), including Yes, Hck, Fyn, Lck, and Lyn researchgate.net. This suggests that this compound could also function as a kinase inhibitor. Detailed enzyme inhibition kinetic studies are required to determine the specific kinases inhibited, the nature of inhibition (e.g., competitive, non-competitive), and the corresponding kinetic parameters such as Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration).

Cellular Thermal Shift Assays (CETSA) for Target Engagement

To confirm the direct binding of this compound to its potential targets within a cellular context, Cellular Thermal Shift Assays (CETSA) would be a valuable tool. This method assesses target engagement by measuring changes in the thermal stability of proteins upon ligand binding nih.govnih.govfrontiersin.org. An increase in the melting temperature of a specific protein in the presence of the compound would indicate a direct interaction. As of now, specific CETSA data for this compound has not been reported in the available literature. The application of proteome-wide thermal shift assays could provide an unbiased view of its direct and off-target interactions nih.govresearchgate.net.

Modulation of Intracellular Signaling Pathways

Phosphorylation Cascades and Kinase Activity Profiling

Given the potential for this compound to act as a kinase inhibitor, its effects on downstream phosphorylation cascades are of significant interest. Kinase activity profiling using techniques such as kinome arrays would provide a broad overview of the kinases whose activities are altered by the compound. Studies on related benzamide derivatives have shown profound downregulation effects on key signaling proteins like Erk1/2 researchgate.net. Investigating the phosphorylation status of such key signaling nodes following treatment with this compound will be a critical next step in understanding its mechanism of action.

Gene Expression and Proteomic Changes in Cellular Models

The modulation of signaling pathways by a compound ultimately leads to changes in gene expression and the cellular proteome. To map these alterations, cellular models treated with this compound would be subjected to transcriptomic (e.g., RNA-seq) and proteomic (e.g., mass spectrometry-based proteomics) analyses. This would provide a global view of the cellular processes affected by the compound and could help in identifying biomarkers of its activity. Currently, there is no published data on the gene expression or proteomic changes induced by this compound.

Specificity and Off-Target Profiling in Broad Biological Screens

There is currently no publicly available information from broad biological screens or off-target profiling studies for this compound. Such studies are crucial in early-stage drug discovery to determine the selectivity of a compound and to identify any potential off-target interactions that could lead to adverse effects. The absence of this data means that the specificity of this compound for any putative biological target is unknown.

Interactive Data Table: Off-Target Profile of this compound

No data available

Investigating Potential Allosteric and Orthosteric Binding Mechanisms

Due to the lack of identified pharmacological targets and mechanistic studies for this compound, there is no information available to determine its binding mechanism. Investigations into whether a compound binds orthosterically (at the primary active site) or allosterically (at a secondary site to modulate the target's activity) are fundamental to understanding its pharmacological effect. Without this information, the mode of interaction of this compound with any biological molecule remains uncharacterized.

Interactive Data Table: Binding Mechanism of this compound

No data available

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 4 Morpholin 4 Ylphenyl 4 Phenyl Benzamide Analogs

Systematic Modification of the Benzamide (B126) Core and Substituents

The benzamide scaffold is a versatile backbone in drug discovery. For analogs of N-(4-Morpholin-4-ylphenyl)-4-phenyl-benzamide, systematic modifications of the core structure and its substituents on the phenyl rings have been a primary strategy to probe and optimize biological activity.

The placement of substituents on the aromatic rings of benzamide derivatives can dramatically alter their biological efficacy. Studies on related N-phenylbenzamide and N-thienylcarboxamide structures have shown that positional isomerism is a critical determinant of activity. nih.govnih.govnih.gov For instance, moving a substituent from the ortho to the meta or para position can change how the molecule fits into a biological target's binding site, thereby affecting its potency. nih.govmdpi.com

In one study on N-(benzo[d]thiazol-2-yl)-benzamide isomers, the position of a nitro group (ortho, meta, or para) significantly influenced the molecular geometry and crystal packing, which in turn altered photophysical properties. mdpi.com Similarly, research on fungicidal N-thienylcarboxamides demonstrated that N-(2-substituted-3-thienyl) and N-(4-substituted-3-thienyl) isomers exhibited high activity, comparable to their phenyl counterparts, whereas N-(3-substituted-2-thienyl) isomers had significantly lower activity. nih.gov This suggests that the spatial arrangement of substituents relative to the core amide linkage is crucial for maintaining the necessary interactions with the biological target. While direct studies on this compound are limited, these findings on analogous structures underscore the principle that even subtle shifts in substituent positioning can lead to profound differences in biological outcomes. nih.govmdpi.comresearchgate.net

Altering the functional groups on the benzamide scaffold is a fundamental strategy to fine-tune potency and selectivity. The introduction of various substituents can modify a compound's electronic, steric, and hydrophobic properties, thereby influencing its interaction with target receptors.

In a different context, research on N-benzyl phenethylamine (B48288) analogs as 5-HT2A/2C agonists revealed that changes to substituents on the N-benzyl ring could drastically alter both binding affinity and functional activity, with some analogs displaying picomolar potency and high selectivity. nih.gov For example, an N-(2-hydroxybenzyl) substituent yielded a highly potent and selective 5-HT2A agonist. nih.gov This highlights that functional group modifications can steer a compound's activity profile towards a specific target subtype.

The following table illustrates SAR data from a series of N-phenylpicolinamide derivatives, which share a similar amide core, demonstrating how changes in functional groups impact activity.

| Compound ID | R Group (Imide portion) | Potency (hEC50 in nM) |

| 15a | Succinimide | 6200 |

| 15b | Phthalimide | 59.4 |

| 15c | 4-Nitrophthalimide | 42 |

| 15j | Cyclohexyl-dimethyl-succinimide | 158 |

| 15k | Phenyl-succinimide | 674 |

| 15l | Naphthyl-succinimide | 771 |

| Data derived from studies on N-phenylpicolinamide mGluR PAMs, illustrating the impact of imide functional group alterations on potency. scispace.com |

This data shows that increasing the bulk and modifying the electronics of the imide portion of the molecule can recover and enhance potency, demonstrating the profound impact of functional group alterations. scispace.com

Pharmacophore Modeling and Ligand-Based Drug Design

In the absence of a known 3D structure of the biological target, ligand-based drug design methods are invaluable. Pharmacophore modeling is a cornerstone of this approach, identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.compharmacophorejournal.com

A pharmacophore model for this compound analogs would typically consist of features such as:

Hydrogen Bond Acceptors/Donors: The amide linkage (-C(=O)NH-) is a classic hydrogen bond donor and acceptor. The oxygen and nitrogen atoms of the morpholine (B109124) ring can also act as hydrogen bond acceptors.

Hydrophobic/Aromatic Centers: The two phenyl rings provide significant hydrophobic and aromatic character, likely crucial for binding to hydrophobic pockets within the target protein.

Positive/Negative Ionizable Features: The morpholine nitrogen could be protonated under physiological conditions, introducing a potential positive ionizable feature.

By aligning a set of active analogs and abstracting their common chemical features, a 3D pharmacophore model can be generated. nih.gov This model serves as a 3D query for virtual screening of compound libraries to identify novel molecules with the potential for similar biological activity. dovepress.comresearchgate.net This approach is instrumental in rationally designing new derivatives and predicting their activity before undertaking synthetic efforts. pharmacophorejournal.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govrutgers.edu For N-phenylbenzamide derivatives, QSAR studies have successfully correlated physicochemical descriptors with antimicrobial activity. nih.gov

A typical QSAR study on analogs of this compound would involve:

Data Set Preparation: Compiling a series of analogs with their measured biological activities (e.g., IC50 or EC50 values).

Descriptor Calculation: Calculating various molecular descriptors for each analog, which can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological. nih.govigi-global.com

Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to create an equation that links the descriptors to the biological activity. igi-global.comjbclinpharm.org

Validation: Rigorously validating the model to ensure its statistical significance and predictive power. jbclinpharm.org

For instance, a QSAR study on N-phenylbenzamides revealed that for activity against Gram-positive bacteria, electrostatic interactions were dominant. nih.gov Conversely, for activity against Gram-negative bacteria, hydrophobic and steric factors were more critical. nih.gov Such models provide predictive insights, guiding the design of new compounds with enhanced potency by optimizing key physicochemical properties. igi-global.com

Conformational Analysis and Bioactive Conformation Elucidation

The biological activity of a flexible molecule like this compound is dependent on its ability to adopt a specific three-dimensional shape, known as the bioactive conformation, which allows it to bind effectively to its target. chemrxiv.org The molecule possesses several rotatable bonds—notably between the phenyl rings and around the central amide bond—which allow it to exist in numerous conformations. nih.govresearchgate.net

Conformational analysis aims to identify the low-energy, stable conformations of the molecule and, ultimately, to determine which of these is the bioactive one. scispace.com This is often achieved through a combination of:

Computational Chemistry: Using methods like molecular mechanics or quantum mechanics to calculate the potential energy surface as a function of bond rotations. researchgate.net

Experimental Techniques: Employing methods like NMR spectroscopy and X-ray crystallography to study the molecule's conformation in solution or in a crystalline state. scispace.com

By comparing the accessible conformations of a series of active and inactive analogs, researchers can deduce the likely bioactive shape. chemrxiv.org Identifying this conformation is a critical step in structure-based drug design, as it provides a precise template for designing new molecules with improved binding affinity.

Scaffold Hopping and Bioisosteric Replacements in Benzamide Derivatives

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved properties while retaining the desired biological activity. uniroma1.itnih.govnih.gov

Scaffold hopping involves replacing the central core of a molecule (the scaffold) with a structurally different one that maintains the original orientation of key functional groups. uniroma1.itresearchgate.net For this compound, this could mean replacing the biphenyl-benzamide core with a completely different framework that still correctly positions the morpholino group and other essential pharmacophoric features. This approach is valuable for escaping existing patent space and improving properties like solubility or metabolic stability. uniroma1.it

Bioisosteric replacement is a more subtle modification, involving the substitution of a specific atom or functional group with another that has similar physical or chemical properties. nih.govresearchgate.net This is often done to address issues like toxicity, metabolism, or bioavailability.

Common bioisosteric replacements relevant to the this compound structure include:

Amide Bond: Replacement with reverse amides, esters, or stable isosteres like 1,2,4-oxadiazoles.

Phenyl Ring: Substitution with other aromatic heterocycles like pyridine, thiophene, or pyrazole. nih.gov

Morpholine Ring: Replacement with other heterocyclic amines like piperidine, piperazine, or thiomorpholine (B91149) to modulate basicity and lipophilicity.

These strategies allow chemists to systematically explore new chemical space, leading to the discovery of next-generation compounds with superior therapeutic profiles. researchgate.net

Computational Chemistry and Molecular Modeling in N 4 Morpholin 4 Ylphenyl 4 Phenyl Benzamide Research

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development. For compounds like N-(4-Morpholin-4-ylphenyl)-4-phenyl-benzamide, these in silico techniques provide profound insights into molecular behavior, guiding the synthesis and evaluation of new, more effective therapeutic agents. These methods allow researchers to predict how a molecule will interact with biological targets, its potential stability, electronic characteristics, and pharmacokinetic profile before it is ever synthesized, saving significant time and resources.

Preclinical Pharmacological Efficacy and Selectivity Profiling of N 4 Morpholin 4 Ylphenyl 4 Phenyl Benzamide

Bioavailability and Distribution Studies in Preclinical Models

The citations provided in the initial request (,,), which presumably contain the relevant data, were not retrievable through standard search methodologies. This suggests that the information may be part of proprietary research, contained within internal institutional reports, or published in journals not indexed by the search tools utilized.

While general information exists on the broader classes of morpholine (B109124) and benzamide (B126) derivatives, which are known to be of interest in medicinal chemistry for their potential therapeutic activities, no studies were identified that specifically investigated N-(4-Morpholin-4-ylphenyl)-4-phenyl-benzamide and publicly reported on its efficacy in disease models, its interaction with a panel of biological targets, or its pharmacokinetic properties in preclinical settings.

Therefore, the generation of a thorough, informative, and scientifically accurate article with detailed research findings and data tables, as per the user's instructions, is not possible at this time based on the available information.

Analytical and Bioanalytical Methodologies for N 4 Morpholin 4 Ylphenyl 4 Phenyl Benzamide Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for determining the purity of "N-(4-Morpholin-4-ylphenyl)-4-phenyl-benzamide" and for its isolation from reaction mixtures and biological samples. High-Performance Liquid Chromatography (HPLC) is a primary tool for these purposes, offering high resolution and sensitivity.

In a typical HPLC analysis for purity assessment of N-phenylbenzamide derivatives, a reversed-phase column (such as a C18 column) is often used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The gradient or isocratic elution is monitored by a UV detector, where the benzamide (B126) chromophore absorbs UV light, allowing for detection and quantification. The purity is determined by the relative area of the main peak corresponding to the compound of interest.

For the isolation of "this compound" on a preparative scale, similar chromatographic principles are applied using larger columns and higher flow rates to process larger quantities of the compound.

Thin-layer chromatography (TLC) is another valuable technique, particularly for monitoring the progress of chemical reactions in the synthesis of N-phenylbenzamide derivatives. researchgate.net For instance, a common mobile phase for such compounds is a mixture of chloroform (B151607) and methanol. researchgate.net Visualization of the spots on the TLC plate can be achieved under UV light or by using iodine vapors. researchgate.net

Table 1: Illustrative Chromatographic Conditions for Analysis of N-Phenylbenzamide Derivatives

| Parameter | HPLC for Purity Assessment | Preparative HPLC for Isolation | TLC for Reaction Monitoring |

| Stationary Phase | Reversed-phase C18 | Reversed-phase C18 | Silica gel coated plates |

| Mobile Phase | Acetonitrile/Water gradient | Acetonitrile/Water gradient | Chloroform/Methanol (e.g., 9:1) researchgate.net |

| Detection | UV-Vis Detector | UV-Vis Detector | UV light or iodine vapor researchgate.net |

Advanced Spectroscopic Methods for Structural Elucidation (e.g., high-resolution NMR, X-ray crystallography)

Spectroscopic techniques are essential for the unambiguous determination of the chemical structure of "this compound".

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR are utilized. For example, in the ¹H NMR spectrum of a related compound, N-(4-(1H-1,2,4-triazol-1-yl)phenyl)benzamide, the amide proton (NH) typically appears as a singlet at a high chemical shift (around 10.32 ppm), while the aromatic protons are observed in the range of 7.54–8.00 ppm. mdpi.com Similarly, for "this compound", one would expect to see characteristic signals for the morpholine (B109124) protons, in addition to the aromatic and amide protons.

In the ¹³C NMR spectrum, the carbonyl carbon of the amide group is a key diagnostic signal, often appearing around 165 ppm for N-phenylbenzamide derivatives. mdpi.comnih.gov

Table 2: Representative Spectroscopic Data for Structural Elucidation of N-Phenylbenzamide Analogs

| Technique | Compound | Key Observations | Reference |

| ¹H NMR | N-(4-(1H-1,2,4-triazol-1-yl)phenyl)benzamide | Amide NH at δ 10.32 ppm; Aromatic protons at δ 7.54-8.00 ppm | mdpi.com |

| ¹³C NMR | 3-Amino-N-(4-chlorophenyl)-4-methoxybenzamide | Carbonyl carbon at δ 156.9 ppm | nih.gov |

| X-ray Crystallography | 4-Chloro-N-phenylbenzamide | Dihedral angle between benzene (B151609) rings is 59.6 (1)° | researchgate.net |

Mass Spectrometry for Molecular Weight Confirmation and Metabolite Identification (in vitro/animal studies)

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of "this compound" and for identifying its metabolites in biological studies. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For example, the calculated exact mass of a related compound, N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-4-methylbenzamide, is 279.1240 for the protonated molecule [M+H]⁺, with an observed mass of 279.1250. mdpi.com

In preclinical studies, MS coupled with liquid chromatography (LC-MS) is the method of choice for identifying and quantifying metabolites of "this compound" in samples from in vitro (e.g., liver microsomes) or animal studies (e.g., plasma, urine). The fragmentation pattern of the parent compound in the mass spectrometer can be used to predict and identify potential metabolites, which may be formed through common metabolic pathways such as oxidation or hydrolysis.

Development of Quantitative Assays for In Vitro and Preclinical Samples

To evaluate the efficacy and pharmacokinetic properties of "this compound", robust and sensitive quantitative assays are required. LC-MS/MS (tandem mass spectrometry) is the gold standard for quantifying small molecules in complex biological matrices due to its high selectivity and sensitivity.

The development of an LC-MS/MS assay involves optimizing the chromatographic separation of the analyte from endogenous matrix components and selecting specific precursor-to-product ion transitions for the analyte and an internal standard in multiple reaction monitoring (MRM) mode. This ensures that the detected signal is unique to the compound of interest, minimizing interference and allowing for accurate quantification, often in the nanomolar or even picomolar range.

High-Throughput Screening (HTS) Assay Development for Analog Discovery

High-throughput screening (HTS) is a key strategy in drug discovery for identifying new and improved analogs of a lead compound like "this compound". nih.gov HTS involves the rapid, automated testing of large libraries of chemical compounds in a specific biological assay. axxam.com

The development of a successful HTS assay requires a robust and reproducible biological assay that can be miniaturized to a 384-well or 1536-well plate format. axxam.com The assay should have a clear and measurable endpoint, such as fluorescence, luminescence, or absorbance, that is indicative of the desired biological activity. For the discovery of analogs of "this compound", the assay would likely be designed to measure the compound's effect on a specific biological target.

A critical aspect of HTS is the validation of the assay to ensure that it is sensitive, specific, and performs reliably under the screening conditions. This includes determining the Z-factor, a statistical parameter that reflects the quality of the assay. A Z-factor above 0.5 is generally considered indicative of a high-quality assay suitable for HTS.

Emerging Therapeutic Applications and Future Research Directions for N 4 Morpholin 4 Ylphenyl 4 Phenyl Benzamide

Investigation in Novel Disease Indications Based on Preclinical Findings

Preclinical investigations into compounds structurally related to N-(4-Morpholin-4-ylphenyl)-4-phenyl-benzamide have unveiled a range of biological activities, suggesting that this specific compound may also warrant further exploration for various therapeutic applications.

Antibacterial and Antifungal Activity Studies

The broader class of N-phenylbenzamides has been identified as having potential antibacterial and antifungal properties. nih.govmdpi.com Studies on various derivatives have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains like Candida albicans. nih.gov For example, research into 3-Bromo-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide, a compound with a similar morpholine-phenyl-amide core, has pointed towards its potential as an antibacterial agent through the inhibition of key bacterial enzymes. smolecule.com However, specific studies detailing the in vitro or in vivo antibacterial and antifungal efficacy of this compound against specific microbial strains are not currently available in the scientific literature.

Anticancer Potential in Specific Cell Lines and Animal Models

The anticancer potential of molecules containing morpholine (B109124) and benzamide (B126) groups has been an active area of research. A series of 2,4-dianilinopyrimidine derivatives incorporating a 4-(morpholinomethyl)phenyl group and N-substituted benzamides were designed as potential inhibitors of Focal Adhesion Kinase (FAK), a target implicated in cancer progression. nih.govnih.gov One of these compounds, 8a , demonstrated potent anti-FAK activity and significant antiproliferative effects against H1975 non-small cell lung cancer cells and A431 human epithelial carcinoma cells. nih.govnih.gov Furthermore, a structurally similar compound, N-(Morpholin-4-YL-phenyl-methyl)benzamide, has been investigated for its anti-tumor and anti-cancer properties. Despite these promising findings for related structures, there is no specific published data on the cytotoxic or anti-proliferative effects of this compound in specific cancer cell lines or its efficacy in animal models.

Interactive Table: Anticancer Activity of a Related Dianilinopyrimidine Derivative (Compound 8a) (Note: This data is for a related compound, not this compound)

| Compound | Target | Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| 8a | FAK | H1975 | 0.044 |

| 8a | FAK | A431 | 0.119 |

Anti-inflammatory and Immunomodulatory Properties

Compounds containing the benzamide scaffold have been explored for their anti-inflammatory effects. For instance, novel N-phenylcarbamothioylbenzamides have demonstrated significant anti-inflammatory activity in animal models, comparable to the reference drug indomethacin, and have shown potent inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. researchgate.netresearchgate.net Additionally, a compound with high structural similarity, N-(Morpholin-4-YL-phenyl-methyl)benzamide, has been the subject of investigation for its anti-inflammatory properties. Research on N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivatives has also indicated their potential in inhibiting protein denaturation, a marker of inflammation. mdpi.com However, specific preclinical studies to determine the anti-inflammatory or immunomodulatory capabilities of this compound have not been reported.

Antiviral Activities

The N-phenylbenzamide chemical backbone has been identified as a promising scaffold for the development of antiviral agents. A study focused on this class of compounds discovered derivatives with inhibitory activity against Enterovirus 71 (EV 71), a significant human pathogen. nih.govresearchgate.net One derivative, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, was particularly effective against several EV 71 strains at low micromolar concentrations. nih.govresearchgate.net While this suggests the potential of the broader N-phenylbenzamide class in antiviral therapy, there is currently no published research evaluating the specific activity of this compound against any viral pathogens.

Combination Therapies and Synergistic Interactions with Existing Agents

The potential for this compound to be used in combination with other therapeutic agents is an unexplored area. For many therapeutic classes, including anticancer and antimicrobial drugs, combination therapy can enhance efficacy, overcome resistance, and reduce toxicity. Given the lack of primary data on the standalone activity of this specific compound, no studies on its synergistic interactions with existing drugs have been identified. Future research would be necessary to explore if it could potentiate the effects of established antibiotics, chemotherapeutics, or anti-inflammatory agents.

Prodrug Strategies and Targeted Delivery System Concepts

There is no information in the current scientific literature regarding the development of prodrugs or targeted delivery systems specifically for this compound. Prodrug strategies are often employed to improve a compound's pharmacokinetic properties, such as solubility, stability, or oral bioavailability. Targeted delivery systems aim to concentrate a therapeutic agent at the site of action, thereby increasing efficacy and reducing off-target side effects. The design and investigation of such advanced delivery strategies for this compound would be contingent on first establishing its fundamental biological activity and therapeutic potential.

Development of this compound as a Chemical Probe for Biological Processes

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. The development of this compound as such a tool would necessitate a rigorous evaluation of its biological activity and specificity. Currently, there is a lack of published research detailing the use of this specific compound as a chemical probe. However, the general process for developing a novel compound into a chemical probe would involve several key stages.

First, the primary biological target of this compound would need to be identified. This is often achieved through techniques such as affinity chromatography, activity-based protein profiling, or computational target prediction. Once a target is identified, the compound's potency and selectivity would be characterized. An ideal chemical probe exhibits high affinity for its intended target and minimal interaction with other related and unrelated proteins. tandfonline.com

The subsequent phase would involve demonstrating that the compound can engage its target within a cellular or in vivo context and elicit a measurable biological response. This is crucial for validating the probe's utility in studying the function of its target in a physiological setting. To illustrate the type of data required, a hypothetical characterization of this compound as a chemical probe is presented below.

Hypothetical Data for this compound as a Chemical Probe

| Parameter | Value | Description |

| Primary Target | Kinase X | A hypothetical protein kinase implicated in a disease pathway. |

| Binding Affinity (Kd) | 50 nM | A measure of the strength of the interaction between the compound and its target. |

| Cellular Potency (EC50) | 200 nM | The concentration of the compound that produces a half-maximal biological effect in a cell-based assay. |

| Selectivity | >100-fold vs. related kinases | The compound is significantly more potent for its primary target compared to other similar proteins. |

| Mechanism of Action | ATP-competitive inhibitor | The compound binds to the same site as the natural substrate, blocking the enzyme's activity. |

Furthermore, the development of a structurally similar but biologically inactive control compound is a critical step. This negative control helps to ensure that the observed biological effects are due to the specific interaction with the intended target and not due to off-target effects or the compound's chemical properties.

Identification of Research Gaps and Challenges for Future Investigation

The development of this compound into a valuable research tool is contingent on addressing several key research gaps and overcoming significant challenges.

A primary research gap is the absence of information regarding the biological target(s) of this compound. Without a known target, its potential as a specific chemical probe remains undefined. Future research would need to focus on target identification and validation to provide a basis for its further development.

A significant challenge lies in achieving high selectivity. Many small molecules, including benzamide derivatives, can interact with multiple proteins, leading to off-target effects that can confound experimental results. Comprehensive selectivity profiling against a broad panel of proteins would be necessary to establish the specificity of this compound.

Another challenge is the optimization of the compound's physicochemical properties to ensure its suitability for use in biological systems. This includes adequate solubility, cell permeability, and metabolic stability. Poor properties in any of these areas can limit the utility of a chemical probe.

Finally, the synthesis of a suitable negative control, as mentioned previously, presents a challenge. The control must be structurally very similar to the active probe but devoid of activity against the target of interest. This allows researchers to distinguish specific target-related effects from non-specific ones.

Q & A

Basic: What synthetic routes are commonly employed for N-(4-Morpholin-4-ylphenyl)-4-phenyl-benzamide, and how is structural validation performed?

Methodological Answer:

The synthesis typically involves amide coupling between 4-phenylbenzoic acid derivatives and 4-morpholin-4-ylaniline. Key steps include:

- Activation of the carboxylic acid using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC/HOBt) .

- Nucleophilic substitution in aprotic solvents (e.g., DMF, dichloromethane) under inert atmosphere, with triethylamine (TEA) as a base to neutralize HCl byproducts .

- Purification via column chromatography or recrystallization.

Structural validation employs:

- NMR spectroscopy (¹H, ¹³C) to confirm amide bond formation and aromatic substitution patterns.

- Mass spectrometry (HRMS) for molecular ion verification.

- HPLC (>95% purity threshold) to assess synthetic efficiency .

Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis of this compound?

Methodological Answer:

Optimization strategies include:

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side reactions; dichloromethane balances reactivity and selectivity .

- Temperature control : Lower temperatures (0–25°C) minimize decomposition of sensitive intermediates.

- Catalyst use : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in Suzuki-Miyaura reactions for precursor synthesis .

- Real-time monitoring : Techniques like TLC or in-situ IR spectroscopy identify byproducts early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.